molecular formula C21H30O5 B1665531 5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione CAS No. 28374-89-2

5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione

Cat. No. B1665531
CAS RN: 28374-89-2
M. Wt: 362.5 g/mol
InChI Key: VISQWZWNDCYFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adhumulone is primarily of importance to the production of beer.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been a subject of interest in chemical synthesis and structural analysis. Taeye et al. (1979) explored its isolation and identification, discussing the stereochemical implications (Taeye, Keukeleire, & Verzele, 1979). Similarly, Ashurst and Laws (1966) provided insights into its synthesis, contributing to the understanding of its chemical structure and potential applications (Ashurst & Laws, 1966).

Pharmacological Studies

Research by Liu et al. (2014) on polyprenylated acylphloroglucinols, which share structural similarities with the compound, highlights potential pharmacological applications. These studies often focus on the antimicrobial and antioxidant properties of such compounds (Liu et al., 2014).

Material Science and Organic Chemistry

In the field of material science and organic chemistry, Sreenivas and Khan (2018) demonstrated the compound's utility in constructing core carbon scaffolds for various applications, showcasing its versatility in organic synthesis (Sreenivas & Khan, 2018).

properties

IUPAC Name

5,6-dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14-15,25-26H,7,9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRRARWGCRPATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951047
Record name 5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione

CAS RN

28374-89-2
Record name Adhumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Reactant of Route 2
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Reactant of Route 3
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Reactant of Route 4
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Reactant of Route 5
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione
Reactant of Route 6
5,6-Dihydroxy-4-(2-methylbutanoyl)-2,6-bis(3-methylbut-2-en-1-yl)cyclohex-4-ene-1,3-dione

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